molecular formula C9H10BrNO2 B13654668 Methyl 2-amino-6-bromo-4-methylbenzoate

Methyl 2-amino-6-bromo-4-methylbenzoate

Cat. No.: B13654668
M. Wt: 244.08 g/mol
InChI Key: KAXKNUZVPYTDDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-4-methylbenzoate is a substituted benzoate ester featuring an amino group at position 2, a bromine atom at position 6, and a methyl group at position 4 of the aromatic ring. This compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and pharmaceutical intermediate preparation . Its structure combines electron-donating (amino, methyl) and electron-withdrawing (bromo) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-amino-6-bromo-4-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

KAXKNUZVPYTDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-6-bromo-4-methylbenzoate typically involves the following key steps:

  • Introduction of the methyl ester group via esterification of the corresponding benzoic acid.
  • Selective bromination at the 6-position of the aromatic ring.
  • Introduction or preservation of the amino group at the 2-position.
  • Installation of the methyl substituent at the 4-position.

These transformations require careful control of regioselectivity and reaction conditions to avoid undesired side reactions such as over-bromination or nitration.

Common Preparation Methods

Bromination and Amination Sequence

A widely reported approach starts from methyl 4-methylbenzoate derivatives:

  • Bromination : Selective bromination at the 6-position (para to the methyl group and ortho to the ester) is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., polar aprotic solvents such as dimethylformamide or tetrahydrofuran at 0–25°C) to ensure regioselectivity and prevent polybromination.

  • Nitration : Introduction of a nitro group at the 2-position (ortho to the ester) using a mixture of nitric and sulfuric acids under mild conditions to avoid oxidation of the methyl substituent.

  • Reduction : Catalytic hydrogenation of the nitro group to the amino group using hydrogen gas over palladium on carbon catalyst, or chemical reduction using sodium borohydride or iron/acetic acid systems.

This sequence yields this compound with high regioselectivity and purity after purification by column chromatography.

Esterification of 2-Amino-6-Bromo-4-Methylbenzoic Acid

An alternative route involves:

  • Starting from 2-amino-6-bromo-4-methylbenzoic acid.
  • Performing esterification with methanol under acidic catalysis (e.g., sulfuric acid) at reflux to form the methyl ester.

This method is advantageous when the acid precursor is readily available or can be synthesized efficiently.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances include the use of palladium-catalyzed coupling reactions to install substituents on the aromatic ring:

  • Starting from methyl 2-amino-4-methylbenzoate, selective bromination at the 6-position is followed by Suzuki-Miyaura coupling or other palladium-catalyzed reactions to introduce or modify substituents.

  • This approach allows for modular synthesis and potential large-scale production.

Detailed Synthetic Procedure Example

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Bromination N-Bromosuccinimide (NBS), DMF, 0–25°C Methyl 6-bromo-4-methylbenzoate 80–90 Controlled temperature critical
2 Nitration HNO3/H2SO4 mixture, 0–5°C Methyl 2-nitro-6-bromo-4-methylbenzoate 70–85 Avoid over-nitration
3 Reduction H2, Pd/C catalyst, ethanol, room temperature This compound 85–95 Purification by column chromatography

Reaction Conditions and Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor regioselective bromination and nitration.
  • Temperature Control : Low temperatures (0–5°C) during nitration prevent side reactions.
  • Catalyst Loading : For hydrogenation, 5–10% Pd/C catalyst loading is typical.
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients ensures >95% purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • $$^{1}H$$-NMR shows singlets for methyl ester (~3.8 ppm), methyl substituent (~2.3 ppm), and aromatic protons with characteristic splitting.
    • Broad singlet for amino protons (~5.0–5.5 ppm).
  • Mass Spectrometry (MS) : Confirms molecular ion peak at m/z corresponding to molecular weight 244.08 g/mol.
  • Infrared Spectroscopy (IR) : Ester carbonyl stretch near 1735 cm$$^{-1}$$, amino group N-H stretches around 3300–3500 cm$$^{-1}$$.
  • Melting Point : Typically reported in the range 118–125°C, variation due to purity and crystallization conditions.

Industrial and Scale-Up Considerations

  • The synthetic sequence is amenable to scale-up with continuous flow reactors for bromination and hydrogenation steps to improve safety and yield.
  • Use of inexpensive starting materials such as methyl 4-methylbenzoate reduces cost.
  • Reaction times optimized to balance yield and throughput; for example, bromination reactions typically complete within 2–4 hours.
  • Purification methods adapted to industrial chromatography or crystallization.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Bromination → Nitration → Reduction Methyl 4-methylbenzoate Bromination (NBS), nitration, catalytic hydrogenation High regioselectivity, well-established Multi-step, requires careful control
Esterification of acid 2-Amino-6-bromo-4-methylbenzoic acid Acid-catalyzed esterification with methanol Simple, direct ester formation Requires acid precursor
Palladium-catalyzed coupling Methyl 2-amino-4-methylbenzoate + bromination Pd-catalyzed cross-coupling, bromination Modular, scalable Requires palladium catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like iron powder and hydrochloric acid.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Conversion to nitrobenzoates.

    Reduction: Formation of aminobenzoates.

Scientific Research Applications

Methyl 2-amino-6-bromo-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions or functional groups:

Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5)
  • Structure : Bromo at position 4, hydroxyl at position 2, methyl at position 4.
  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Key Differences: The hydroxyl group replaces the amino group, altering polarity and hydrogen-bonding capacity. This compound is less basic and more acidic compared to the target compound due to the phenolic -OH group .
Methyl 2-amino-4-bromobenzoate (CAS: 135484-83-2)
  • Structure: Amino at position 2, bromo at position 3.
  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Key Differences : The bromine is shifted to position 4, reducing steric hindrance at position 6. This positional isomer may exhibit distinct reactivity in electrophilic substitution reactions .
Benzyl 2-bromo-4-methoxy-6-methylbenzoate (CAS: 60139-02-8)
  • Structure : Benzyl ester group, methoxy at position 4, bromo at position 2, methyl at position 6.
  • Molecular Formula : C₁₆H₁₅BrO₃
  • Molecular Weight : 335.19 g/mol
  • Key Differences: The benzyl ester enhances lipophilicity (LogP: 4.12) compared to methyl esters. The methoxy group at position 4 introduces steric and electronic effects distinct from methyl or amino groups .
2-Bromo-6-chloro-4-methylbenzamide (CAS: 135340-80-6)
  • Structure : Bromo at position 2, chloro at position 6, methyl at position 4, amide functional group.
  • Molecular Formula: C₈H₇BrClNO
  • Molecular Weight : 264.51 g/mol
  • The chloro substituent at position 6 may enhance halogen-bonding interactions in crystal packing .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Methyl 2-amino-6-bromo-4-methylbenzoate C₁₀H₁₁BrNO₂ 257.10 2-NH₂, 6-Br, 4-CH₃ ~2.5 (estimated) Basic amino group; moderate solubility in polar solvents
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 4-Br, 2-OH, 6-CH₃ ~1.8 Acidic hydroxyl; higher water solubility
Benzyl 2-bromo-4-methoxy-6-methylbenzoate C₁₆H₁₅BrO₃ 335.19 2-Br, 4-OCH₃, 6-CH₃ 4.12 High lipophilicity; solid at room temperature
2-Bromo-6-chloro-4-methylbenzamide C₈H₇BrClNO 264.51 2-Br, 6-Cl, 4-CH₃, CONH₂ ~2.1 Polar amide; potential pharmaceutical intermediate

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-6-bromo-4-methylbenzoate, considering the reactivity of its substituents?

Methodological Answer: The synthesis requires careful sequencing to avoid side reactions. A typical approach involves:

Esterification : Start with 2-amino-4-methylbenzoic acid, protecting the amino group (e.g., using Boc anhydride) to prevent unwanted bromination at the amine .

Bromination : Introduce bromine at the 6-position using electrophilic bromination (e.g., NBS or Br₂/FeBr₃), leveraging the directing effects of the methyl and protected amino groups .

Deprotection : Remove the protecting group (e.g., TFA for Boc) under mild acidic conditions to restore the amino group.

Q. Key Considerations :

  • Steric hindrance from the methyl group may slow bromination, requiring elevated temperatures.
  • Competing iodination (if iodine is present) is less likely due to bromine’s higher electrophilicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect splitting patterns due to coupling between aromatic protons (e.g., H-3 and H-5). The amino proton may appear broad unless deuterated solvents are used.
    • ¹³C NMR : The carbonyl carbon (C=O) typically resonates at ~165–170 ppm, while bromine’s inductive effect deshields adjacent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 258.984).
  • IR Spectroscopy : Stretching frequencies for C=O (~1720 cm⁻¹) and N-H (~3400 cm⁻¹) validate functional groups.

Q. Data Challenges :

  • Overlapping signals in crowded aromatic regions can be resolved via 2D NMR (COSY, HSQC) .

Q. How can crystallization protocols be optimized to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization. This compound’s low solubility in polar solvents necessitates gradual evaporation .
  • Temperature Control : Cooling rates of 0.5°C/hour reduce disorder.
  • Seeding : Introduce microcrystals from prior batches to promote uniform growth.

Q. Validation :

  • Use SHELXL for structure refinement, leveraging its robust handling of heavy atoms (Br) and hydrogen-bonding networks .

Q. What strategies protect the amino group during functionalization of this compound?

Methodological Answer:

  • Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C, followed by quenching with aqueous NaHCO₃ .
  • Acetylation : Treat with acetic anhydride in pyridine, though this may sterically hinder subsequent reactions.
  • Deprotection : Use TFA (for Boc) or HCl/MeOH (for acetyl) under mild conditions to preserve ester and bromo groups .

Advanced Research Questions

Q. How can SHELXL resolve ambiguities in the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.0 Å) data to resolve bromine’s electron density.
  • Refinement :
    • Use SHELXL’s ISOR and DELU commands to model thermal motion anisotropy for Br .
    • Apply DFIX restraints for bond lengths involving heavy atoms to prevent overparameterization.
  • Validation : Check R-factor convergence (<5%) and CCDC deposition (e.g., CIF validation tools) .

Q. What computational methods analyze the electronic effects of bromo and methyl substituents in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess substituent effects on aromatic ring electron density.
  • Hammett Parameters : Compare σₚ values for Br (-0.23) and CH₃ (-0.17) to predict reactivity trends (e.g., electrophilic substitution at the 5-position) .
  • NBO Analysis : Quantify hyperconjugation between the amino group and the ring using Gaussian or ORCA .

Q. How do steric and electronic factors influence nucleophilic substitution at the bromo site in this compound?

Methodological Answer:

  • Mechanistic Design :
    • Steric Effects : The methyl group at C-4 hinders backside attack, favoring SN1 pathways in polar solvents (e.g., DMSO).
    • Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for substitution but deactivates the C-Br bond.
  • Experimental Validation :
    • Monitor reaction progress via LC-MS.
    • Compare yields with/without catalytic iodide (Finkelstein reaction) to assess leaving-group ability .

Q. How should researchers address contradictions between experimental NMR data and computational predictions?

Methodological Answer:

  • Troubleshooting Workflow :
    • Recheck Assignments : Use DEPT-Q and HSQC to confirm ¹³C signals.
    • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) do not exchange with NH₂ protons.
    • Conformational Analysis : Perform DFT-based NMR shift calculations (e.g., using ADF) to account for rotational isomers.
    • X-ray Cross-Validation : Compare dihedral angles from crystallography with computational models .

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